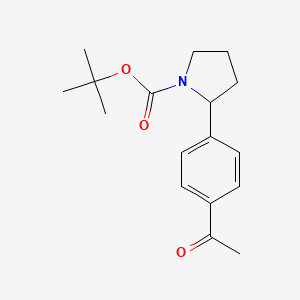

2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester

Cat. No. B8439511

M. Wt: 289.4 g/mol

InChI Key: FWQTVASVJHZRBU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

Prior to irradiation, the reaction mixture was degassed by bubbling argon for 20 minutes

Name

Ir[dF(CF3)ppy]2(dtbbpy)PF6

Quantity

4 μmol

Type

catalyst

Reaction Step One

Name

CsCO3

Quantity

0.6 mmol

Type

reagent

Reaction Step Six

Yield

86%

Identifiers

|

NAME

|

decarboxylative sp3–sp2 cross-coupling

|

Inputs

Step One

|

Name

|

Ir[dF(CF3)ppy]2(dtbbpy)PF6

|

|

Quantity

|

4 μmol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)(C)C1=CC2=N(->[Ir+]34(<-N5=CC(C(F)(F)F)=CC=C5C5=C(F)C=C(F)C=C53)(<-N3=CC(C(F)(F)F)=CC=C3C3=C(F)C=C(F)C=C34)<-N3=C2C=C(C(C)(C)C)C=C3)C=C1.F[P-](F)(F)(F)(F)F

|

Details

Addition Order |

1 |

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0.06 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C

|

Details

Addition Order |

3 |

Step Four

|

Name

|

|

|

Quantity

|

0.4 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)c1ccc(Br)cc1

|

Details

Addition Order |

4 |

Step Five

|

Name

|

|

|

Quantity

|

0.6 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)OC(=O)N1CCCC1C(=O)O

|

Details

Addition Order |

5 |

Step Six

|

Name

|

CsCO3

|

|

Quantity

|

0.6 mmol

|

|

Type

|

reagent

|

|

Smiles

|

[Cs+].[Cs+].[O-]C([O-])=O

|

Details

Addition Order |

6 |

Step Seven

Setup

Vessel

|

Control Type

|

VIAL

|

|

Setpoint

|

40 mL

|

|

Material

|

UNSPECIFIED

|

|

Attachments

|

SEPTUM: Teflon septum

|

|

Preparations

|

OVEN_DRIED

|

Environment

|

Type

|

UNSPECIFIED

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

|

Setpoint

|

23 °C

|

Pressure

|

Control Type

|

SEALED

|

|

Atmosphere

|

ARGON

|

Measurements

| Type | Time | Pressure |

|---|

Stirring

|

Type

|

STIR_BAR

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Illumination

|

Type

|

BROAD_SPECTRUM: Two 26W CFL lamps

|

|

Distance to Vessel

|

2 cm

|

Other

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with saturated aqueous NaHCO3

|

ADDITION

|

Type

|

ADDITION

|

ADDITION

|

Type

|

ADDITION

|

ADDITION

|

Type

|

ADDITION

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with Et2O (3 x 100 mL)

|

|

Phase kept

|

organic

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

FLASH_CHROMATOGRAPHY

|

Type

|

FLASH_CHROMATOGRAPHY

|

|

Details

|

Fluka, 230-400 mesh, solvent system: 20% ethyl acetate/hexane

|

Outcomes

Product

Details

Reaction Time |

72 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=O)c1ccc(C2CCCN2C(=O)OC(C)(C)C)cc1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| IDENTITY | 1h nmr | |

| IDENTITY | 13c nmr | |

| IDENTITY | hrms | |

| IDENTITY | ir | |

| YIELD | 86% | weight |

| AMOUNT | 100 mg | weight |

Analyses

NMR_13C

|

Type

|

NMR_13C

|

|

Details

|

125 MHz, CDCl3

|

NMR_1H

|

Type

|

NMR_1H

|

|

Details

|

500 MHz, CDCl3

|

HRMS

|

Type

|

HRMS

|

IR

|

Type

|

IR

|

|

Details

|

film

|

WEIGHT

|

Type

|

WEIGHT

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |